3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. Its core structure combines a triazole ring fused with a thiadiazole ring, providing a rigid scaffold for functionalization. The substituents at positions 3 (butyl) and 6 ([(4-methoxyphenoxy)methyl]) are critical for its bioactivity.
Properties
Molecular Formula |
C15H18N4O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-butyl-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S/c1-3-4-5-13-16-17-15-19(13)18-14(22-15)10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
KFZMLTCJFTUOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction conditions include heating the mixture under reflux for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Butyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the hydrolysis of urea into ammonia and carbon dioxide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituents at positions 3 and 6. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations
Position 3 Substituents :
- Butyl (target compound): Balances lipophilicity and flexibility, facilitating membrane permeability while avoiding excessive hydrophobicity.
- Chlorophenyl/Adamantyl : Chlorophenyl enhances electronegativity, improving target binding via halogen bonds , while adamantyl introduces steric bulk, favoring COX inhibition over p38 MAPK .
- Long alkyl chains (e.g., pentadecyl) : Increase lipophilicity, enhancing anticancer activity but reducing solubility .
Position 6 Substituents: (4-Methoxyphenoxy)methyl (target compound): The methoxy group improves solubility and may engage in hydrogen bonding with p38 MAPK . Phenyl derivatives: Bulky aryl groups (e.g., biphenyl in 3g) enhance π-π interactions, beneficial for anticancer targets .
Biological Activity Trends :
- Anti-inflammatory (p38/COX inhibition): Requires moderate lipophilicity and hydrogen-bonding groups (e.g., methoxy).
- Anticancer: Favors hydrophobic substituents (e.g., pentadecyl, adamantyl) for membrane penetration and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
